ETHYL 3-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE
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Overview
Description
ETHYL 3-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE: is a complex organic compound that belongs to the class of esters Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE typically involves a multi-step process. One common method includes the reaction of ethyl benzoate with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 3-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but different chemical properties.
Diethylaminoethyl benzoate: Another ester with a diethylamino group, used in different applications.
Piperidine derivatives: Compounds with a piperidine ring, often used in pharmaceuticals and organic synthesis.
Uniqueness: ETHYL 3-[({1-[(DIETHYLAMINO)CARBONYL]-4-PIPERIDYL}CARBONYL)AMINO]BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-[[1-(diethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-4-22(5-2)20(26)23-12-10-15(11-13-23)18(24)21-17-9-7-8-16(14-17)19(25)27-6-3/h7-9,14-15H,4-6,10-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMWBJJOQYQPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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